
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester is a chemical compound with the molecular formula C8H14ClNO3S and a molecular weight of 239.72 g/mol . This compound is known for its unique structure, which includes an acetyl group, a chloroethyl group, and a cysteine methyl ester moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester typically involves the acetylation of S-2-chloroethyl-L-cysteine followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and methanol as the solvent for esterification . The process may require a catalyst such as sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic hydrolysis, releasing the active cysteine derivative. This derivative can then participate in various biochemical reactions, including the formation of disulfide bonds and the modulation of redox states . The chloroethyl group can also undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine methyl ester: Similar structure but lacks the chloroethyl group.
L-Cysteine methyl ester hydrochloride: Contains a methyl ester group but lacks the acetyl and chloroethyl groups.
N-Acetyl-L-cysteine: Contains an acetyl group but lacks the methyl ester and chloroethyl groups.
Uniqueness
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester is unique due to the presence of both the acetyl and chloroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, particularly in the study of biochemical pathways and the development of novel therapeutic agents .
Propriétés
Numéro CAS |
78774-17-1 |
|---|---|
Formule moléculaire |
C8H14ClNO3S |
Poids moléculaire |
239.72 g/mol |
Nom IUPAC |
methyl 2-acetamido-3-(2-chloroethylsulfanyl)propanoate |
InChI |
InChI=1S/C8H14ClNO3S/c1-6(11)10-7(8(12)13-2)5-14-4-3-9/h7H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
KJBPUKJOQNOICM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CSCCCl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



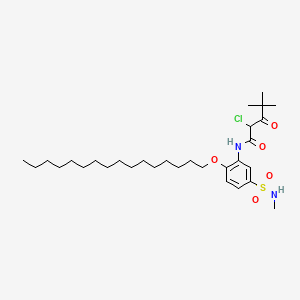
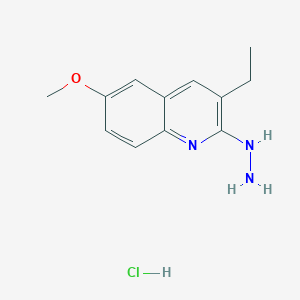
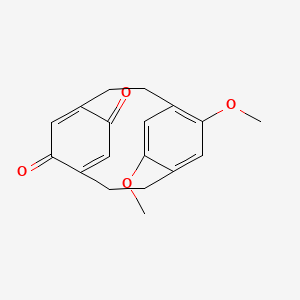

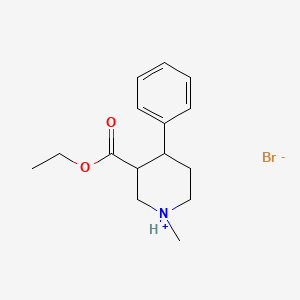


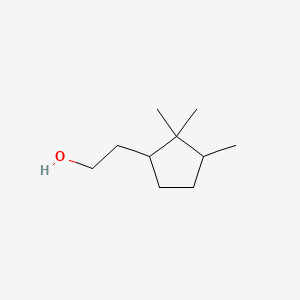
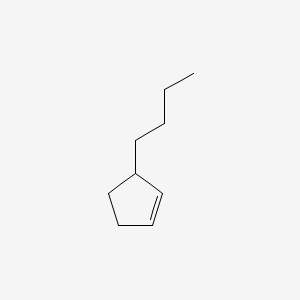
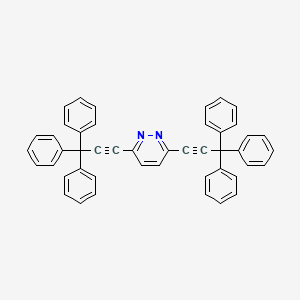
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)


